4-Aza-DL-leucine dihydrochloride

Descripción general

Descripción

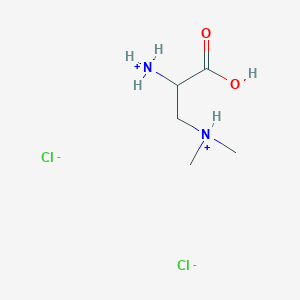

4-Aza-DL-leucine dihydrochloride (CAS: 102029-69-6) is a synthetic leucine analog with the molecular formula C₅H₁₄Cl₂N₂O₂ and a molecular weight of 205.08 g/mol . Structurally, it replaces the γ-carbon of leucine with a nitrogen atom, forming a dimethylamino group (IUPAC name: 2-amino-3-(dimethylamino)propanoic acid dihydrochloride) . This modification enables it to act as a competitive inhibitor of enzymes like acetohydroxyacid synthase (AHAS) or 3-isopropylmalate synthase (IPMS), which are critical in branched-chain amino acid biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor to form β-dimethylamino-DL-alanine, which is then converted to its dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Chemistry

- Leucine Analogue : 4-Aza-DL-leucine dihydrochloride serves as a valuable tool in chemical studies as a leucine analogue. It is utilized to investigate various biochemical pathways and reactions involving amino acids.

Biology

- Transport Mechanism Studies : The compound is instrumental in studying bacterial high-affinity branched-chain amino acid transport systems, particularly the LIV-1 transporter. It acts as a toxic analogue of leucine, disrupting normal transport functions and facilitating the selection of resistant mutants.

- Metabolomics : Recent studies have identified metabolites associated with muscle preservation that may interact with compounds like this compound, indicating its potential role in metabolic pathways .

Medicine

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating bacterial infections. Its unique properties allow it to interfere with bacterial growth by targeting specific transport systems .

Industrial Applications

- Biochemical Production : In industrial laboratories, this compound is used in the production of various biochemical products. Its role as a research tool aids in the development of new methodologies and products within biotechnology.

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Leucine analogue for biochemical studies | Facilitates understanding of amino acid reactions |

| Biology | Study of bacterial transport systems | Enables selection of resistant mutants |

| Medicine | Potential therapeutic agent against infections | Offers new avenues for treatment strategies |

| Industry | Research tool in biochemical production | Enhances development processes in biotechnology |

Case Study 1: Bacterial Resistance Mechanisms

A study investigated the effects of this compound on bacterial strains with high-affinity branched-chain amino acid transport systems. The compound was shown to effectively select for resistant mutants, providing insights into bacterial adaptation mechanisms.

Case Study 2: Metabolomic Analysis in Muscle Preservation

In the INSPIRE clinical trial, metabolites associated with muscle preservation were analyzed, revealing that compounds similar to this compound could influence muscle volume retention post-injury. This highlights its potential relevance in clinical nutrition and rehabilitation strategies .

Mecanismo De Acción

The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its role as a leucine analogue. It competes with leucine for transport into bacterial cells via the high-affinity branched-chain amino acid transport system (LIV-I). This competition disrupts the normal function of the transport system, leading to the selection of resistant mutants. The compound’s inhibitory effects on specific metabolic pathways also contribute to its mechanism of action .

Comparación Con Compuestos Similares

The dihydrochloride form is common among bioactive compounds to improve solubility and stability. Below is a comparative analysis of 4-Aza-DL-leucine dihydrochloride with structurally or functionally related compounds.

Structural and Functional Comparisons

Solubility and Stability

- This compound : Water-soluble, stable at −20°C .

- Putrescine/Cadaverine dihydrochlorides : Readily dissolve in deionized water for analytical workflows .

Commercial Availability

Actividad Biológica

4-Aza-DL-leucine dihydrochloride, a leucine analog, has garnered attention in biochemical research due to its unique biological activities. This compound is primarily utilized in studies related to amino acid transport systems and has implications in metabolic engineering and antibiotic resistance research.

This compound acts as a toxic analog of leucine, disrupting the function of high-affinity branched-chain amino acid transport systems, specifically the LIV-I transporter in bacteria. This disruption leads to the selection of resistant mutants, making it a valuable tool in studying bacterial resistance mechanisms .

Research Applications

- Bacterial Transport Studies : The compound is employed to investigate bacterial high-affinity branched-chain amino acid transport systems. It has been shown to inhibit the growth of Bacillus subtilis, with the presence of leucine preventing this inhibition, indicating its role as a competitive inhibitor .

- Metabolic Engineering : In metabolic engineering, this compound is used for screening resistant strains that can tolerate high concentrations of this compound, which can lead to enhanced production of specific metabolites like 3-methyl-1-butanol .

- Antibiotic Resistance Research : The compound has been tested against various bacterial strains, including Escherichia coli and Salmonella typhimurium, to identify drug-resistant variants .

Quantitative Studies

A study conducted by Fuenzalida et al. focused on the detection of branched-chain amino acids (BCAAs) using liquid chromatography-mass spectrometry (LC-MS/MS). The research highlighted that elevated levels of BCAAs in biological fluids could indicate metabolic disorders such as maple syrup urine disease (MSUD). The role of this compound was crucial in these assessments as it served as a competitive inhibitor during the analysis .

Case Study: Inhibition of Bacillus subtilis

In a controlled experiment, growth inhibition of Bacillus subtilis by 4-Aza-DL-leucine was quantified by measuring the diameter of bacterial growth on agar plates containing varying concentrations of leucine. Results indicated significant inhibition at lower concentrations, confirming its efficacy as an inhibitor in minimal media conditions .

| Concentration (µmol/L) | Inhibition Diameter (mm) |

|---|---|

| <152.4 | 12 |

| 152.4 - 305 | 20 |

| 305 - 457.4 | 28 |

| >457.4 | 35 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of 4-Aza-DL-leucine dihydrochloride in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated in studies analyzing dihydrochloride salts like pramipexole dihydrochloride monohydrate. Validation parameters (e.g., linearity, precision, accuracy) should adhere to ICH guidelines, with mobile phases optimized for polar compounds . For stability testing, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition points, while accelerated stability studies (40°C/75% RH) assess hygroscopicity .

Q. Why is the dihydrochloride salt form preferred over hydrochloride for certain experimental applications?

- Methodological Answer : Dihydrochloride salts (2:1 base-to-HCl ratio) often enhance solubility in aqueous buffers, critical for in vitro assays. This stoichiometry stabilizes zwitterionic compounds like 4-Aza-DL-leucine, preventing pH-dependent precipitation during cell culture experiments. Comparative studies on sapropterin dihydrochloride highlight improved bioavailability and storage stability compared to monohydrochloride forms .

Q. How can researchers validate the antimicrobial activity of this compound against gram-negative pathogens?

- Methodological Answer : Use standardized broth microdilution assays (CLSI M07-A11) with Pseudomonas aeruginosa as a model organism. Include octenidine dihydrochloride as a positive control, referencing its efficacy in reducing P. aeruginosa colonization in burn wound models. Minimum inhibitory concentration (MIC) values should be corroborated with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in cytotoxicity data for dihydrochloride compounds across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from assay-specific artifacts (e.g., MTT assay interference by redox-active compounds). Use orthogonal assays like ATP-based viability tests and primary cell co-cultures to mitigate false positives. In vivo, apply the MIACARM framework to standardize metadata (e.g., cell passage number, serum batch) for cross-study reproducibility . For 4-Aza-DL-leucine, compare fibroblast migration assays (scratch tests) with histopathology in rodent wound models to reconcile cytotoxicity and healing outcomes .

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for structural modification. Reference crystal structure data from 4-(dimethylamino)benzohydrazide dihydrochloride to model hydrogen-bonding interactions with bacterial enzymes (e.g., peptide deformylase). Molecular dynamics simulations in explicit solvent can predict solubility changes upon functional group substitution .

Q. What protocols ensure robust quantification of this compound in complex biological matrices like serum or tissue homogenates?

- Methodological Answer : Develop a LC-MS/MS method with stable isotope-labeled internal standards (e.g., ¹³C-4-Aza-DL-leucine). Optimize solid-phase extraction (SPE) using mixed-mode sorbents to recover the compound from lipid-rich samples. Validate against matrix effects (ion suppression/enhancement) per FDA Bioanalytical Method Validation guidelines, as applied in pramipexole dihydrochloride pharmacokinetic studies .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the pH-dependent activity of dihydrochloride salts in enzymatic assays?

- Methodological Answer : Differences in buffer systems (e.g., Tris vs. phosphate) can alter protonation states of ionizable groups. Conduct pH-rate profiling (pH 5–9) to identify optimal activity windows. For 4-Aza-DL-leucine, compare inhibition constants (Kᵢ) of leucine dehydrogenase across pH conditions, using isothermal titration calorimetry (ITC) to resolve binding thermodynamics .

Propiedades

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNGZATZQMSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920535 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-69-6 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.